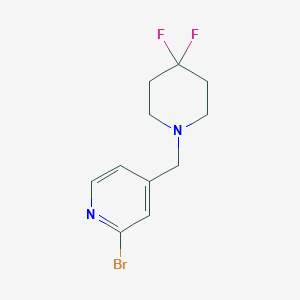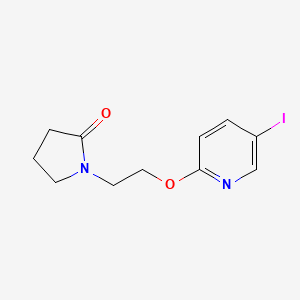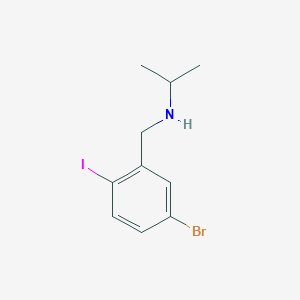
2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine is a chemical compound that belongs to the class of pyridines This compound is characterized by the presence of a bromine atom at the second position and a 4,4-difluoropiperidin-1-ylmethyl group at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The starting material, 4,4-difluoropiperidine, is synthesized through the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
N-Alkylation: The 4,4-difluoropiperidine is then alkylated with a suitable alkylating agent to introduce the methyl group.
Bromination: The final step involves the bromination of the pyridine ring at the second position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the piperidine moiety, leading to partially or fully reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation using palladium on carbon (Pd/C) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce N-oxides or other oxidized derivatives.
科学的研究の応用
2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme functions.
Industry: The compound is utilized in the development of agrochemicals, materials science, and other industrial applications.
作用機序
The mechanism of action of 2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine involves its interaction with specific molecular targets. The bromine atom and the difluoropiperidine moiety contribute to its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in various cellular processes.
類似化合物との比較
Similar Compounds
2-Bromo-4-(4-fluoropiperidin-1-ylmethyl)-pyridine: Similar structure but with a single fluorine atom.
2-Bromo-4-(4,4-dimethylpiperidin-1-ylmethyl)-pyridine: Similar structure but with methyl groups instead of fluorine atoms.
2-Chloro-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine is unique due to the presence of both bromine and difluoropiperidine moieties, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-bromo-4-[(4,4-difluoropiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c12-10-7-9(1-4-15-10)8-16-5-2-11(13,14)3-6-16/h1,4,7H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSFMATVIPNDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B8125382.png)



